![molecular formula C11H8BrFN2O B2518572 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine CAS No. 1635413-27-2](/img/structure/B2518572.png)
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine
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Overview
Description
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine is a heterocyclic organic compound with the chemical formula C11H8BrFN2O. It is a substance used in the field of chemistry .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been studied extensively. For instance, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . Another method involves the reaction of 2-hydroxypyrimidine with bromine at temperatures below 5°C .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine is C11H8BrFN2O . The molecular weight is 283.1 .Chemical Reactions Analysis
Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . Also, 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide .Scientific Research Applications
- Some of these 2,5-disubstituted pyrimidines demonstrated moderate in vitro cytotoxic activity against HeLa cell lines .
Anticancer Activity
Materials Science
Electron Transport Hosts
Safety and Hazards
Future Directions
While specific future directions for 5-Bromo-2-(3-fluorobenzyloxy)pyrimidine are not mentioned in the search results, pyrimidines have been found to be of interest for their antiviral and antineoplastic properties . Therefore, the development of efficient methodology for the synthesis of 5-bromopyrimidine and 8-bromopurine nucleosides is always of immense interest .
properties
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(15-6-9)16-7-8-2-1-3-10(13)4-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVXFQBUNQKTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-fluorobenzyloxy)pyrimidine |
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